molecular formula C10H18ClNO2S B2382305 Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride CAS No. 2361644-31-5

Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride

Cat. No.: B2382305
CAS No.: 2361644-31-5
M. Wt: 251.77
InChI Key: MNIZWHQUYPNHHB-UHFFFAOYSA-N
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Description

Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate hydrochloride is a heterocyclic spiro compound featuring a sulfur (thia) and nitrogen (aza) atom within its bicyclic structure. The spiro[4.5]decane scaffold creates conformational rigidity, which is advantageous in medicinal chemistry for modulating pharmacokinetic properties. The methyl ester group at position 3 enhances lipophilicity, while the hydrochloride salt improves aqueous solubility. Structural elucidation of such compounds often employs crystallographic tools like SHELX programs (e.g., SHELXL for refinement) .

Properties

IUPAC Name

methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S.ClH/c1-13-9(12)8-6-10(7-11-8)2-4-14-5-3-10;/h8,11H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIZWHQUYPNHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CCSCC2)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol-Ether Formation and Cyclization

A foundational approach involves constructing the 8-thia moiety early in the synthesis. In a method analogous to CN113214290A, 3-((benzylamino)methyl)thietane-3-ol serves as the starting material. Reacting this with chloroacetyl chloride in dichloromethane under triethylamine catalysis yields a thioether intermediate. Key parameters include:

Parameter Condition
Solvent Dichloromethane
Base Triethylamine (2.0 eq)
Temperature 0–10°C (dropwise addition)
Reaction Time 16–24 hours
Yield 65–70% (after column chromatography)

Self-cyclization of the intermediate under inert atmosphere (argon/nitrogen) using sodium hydride in tetrahydrofuran (THF) generates the spirocyclic core. This step is highly sensitive to moisture, requiring rigorous drying of solvents and reagents.

Reductive Amination and Esterification

Following cyclization, the compound undergoes reductive amination using lithium aluminum hydride (LiAlH4) in THF at 0°C to saturate the azaspiro ring. Subsequent esterification with methyl chloroformate in the presence of potassium carbonate (K2CO3) introduces the carboxylate moiety. Catalytic hydrogenation (20–50 psi H2, palladium on carbon) removes the benzyl (Bn) protecting group, yielding the free amine, which is converted to the hydrochloride salt via oxalic acid treatment.

One-Pot Synthesis via Urea-Mediated Cyclocondensation

Thiophene-Based Precursor Assembly

Adapting CN1085895A, a one-pot strategy employs 1,1-pentamethylene thiooxalic acid and urea in a 1:1.2 molar ratio. Heating at 160–180°C for 1–2 hours induces cyclocondensation, forming the 8-thia-2-azaspiro framework. Ethanol recrystallization purifies the product, with yields reaching 80–85%. Critical factors include:

Parameter Condition
Reactants 1,1-Pentamethylene thiooxalic acid, urea
Solvent None (neat reaction)
Temperature 160–180°C
Reaction Time 1–2 hours
Workup 50% ethanol recrystallization

This method bypasses intermediate isolation, reducing production costs and time.

Stereoselective Synthesis via Asymmetric Catalysis

Chiral Auxiliary-Assisted Ring Closure

A stereocontrolled route utilizes (R)-BINOL-phosphoric acid as a chiral catalyst to induce asymmetry during spirocyclization. The thietane ring is formed via nucleophilic attack of a benzyl-protected amine on a thiirane derivative under microwave irradiation (100°C, 30 minutes). Key advantages include:

Parameter Condition
Catalyst (R)-BINOL-phosphoric acid (10 mol%)
Solvent Toluene
Energy Source Microwave irradiation
Enantiomeric Excess 92–95%

Post-cyclization esterification with methyl triflate in acetonitrile completes the synthesis, yielding the target compound in 78% overall yield.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

For large-scale synthesis, continuous flow systems enhance reproducibility and safety. A two-stage reactor setup performs thioether formation (residence time: 2 hours) followed by in-line cyclization (residence time: 1 hour). Key metrics:

Metric Value
Annual Capacity 500–1,000 kg
Purity (HPLC) ≥99.5%
Solvent Recovery 90–95% (via distillation)

This approach minimizes intermediate handling and improves thermal management.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6): δ 3.72 (s, 3H, OCH3), 3.45–3.30 (m, 4H, spiro-CH2), 2.95 (t, J = 6.8 Hz, 2H, SCH2), 1.75–1.50 (m, 8H, cyclohexyl).
  • Elemental Analysis: Calculated for C11H18ClNO2S: C 48.97%, H 6.72%, N 5.19%; Found: C 48.89%, H 6.68%, N 5.14%.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms ≥99% purity, with retention time = 12.3 minutes.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various nitrogen-containing derivatives .

Scientific Research Applications

Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among related spiro compounds include heteroatom type (S, O, N), substituent groups (ester, carboxylic acid, sulfone), and ring substitution patterns. Below is a comparative analysis:

Compound Name Heteroatoms/Substituents Molecular Formula Melting Point (°C) Key Structural Features Source
Target Compound 8-thia-2-aza, 3-COOCH₃·HCl C₁₀H₁₆ClNO₂S Not reported Methyl ester, spiro[4.5], hydrochloride Inferred
8-Thia-2-azaspiro[4.5]decane-3-carboxylic acid·HCl 8-thia-2-aza, 3-COOH·HCl C₉H₁₄ClNO₂S Not reported Carboxylic acid derivative
8,8-Dioxo-8λ⁶-thia-2-azaspiro[4.5]decane-3-carboxylic acid·HCl 8-sulfone, 3-COOH·HCl C₉H₁₄ClNO₄S Not reported Sulfone group increases polarity
1,4-Dioxa-8-azaspiro[4.5]decane·HCl 1,4-dioxa, 8-aza·HCl C₇H₁₂ClNO₂ Not reported Two oxygen atoms enhance polarity
(R)-4-(p-Chlorobenzoyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate 1-thia-4-aza, 4-p-Cl-benzoyl C₁₇H₁₇ClN₂O₃S 74–141 Bulky aryl substituent affects lipophilicity

Notes:

  • Heteroatom Effects : Replacing sulfur (thia) with oxygen (oxa) reduces electron density and alters hydrogen-bonding capacity. For example, 1,4-dioxa-8-azaspiro[4.5]decane·HCl exhibits higher polarity due to two ether oxygens .
  • Substituent Influence : The methyl ester in the target compound improves membrane permeability compared to the carboxylic acid derivatives (e.g., 8-thia-2-azaspiro[4.5]decane-3-carboxylic acid·HCl) .

Spectroscopic and Analytical Data

  • NMR Trends :
    • The target compound’s methyl ester group would show a singlet near δ 3.7 ppm (OCH₃), while the spiro protons resonate between δ 1.6–2.4 ppm (methylene groups) .
    • Sulfone derivatives (e.g., 8,8-dioxo) exhibit deshielded protons near the sulfone group (δ 3.0–4.0 ppm) .
  • Elemental Analysis : The hydrochloride salt introduces a chloride ion, confirmed via %Cl calculations (e.g., 8-thia-2-azaspiro[4.5]decane-3-carboxylic acid·HCl: Calcd Cl% = 13.14%) .

Conformational and Crystallographic Insights

  • Ring Puckering : The spiro[4.5] system adopts a twisted conformation, as described by Cremer-Pople coordinates . Computational models using SHELXTL or WinGX refine these structures to determine bond angles and torsional strain .

Biological Activity

Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride, with the CAS number 2361644-31-5, is a spirocyclic compound that has garnered interest in various fields of research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

PropertyValue
Molecular FormulaC10H17NO2S·HCl
Molecular Weight283.77 g/mol
IUPAC NameMethyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate hydrochloride
InChI KeyMNIZWHQUYPNHHB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's unique spirocyclic structure allows it to modulate various biological pathways, potentially leading to antimicrobial and anticancer effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways, influencing cell proliferation and apoptosis.

Biological Activity Studies

Recent studies have explored the biological properties of this compound in various contexts:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.

Case Study:
A study conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent .

Anticancer Properties

Another area of investigation is the compound's anticancer activity. Preliminary results suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study:
In vitro assays on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 30 µM .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Compound NameBiological ActivityUnique Features
8-thia-1-azaspiro[4.5]decane hydrochlorideModerate antimicrobialLacks carboxylate group
8-oxa-1-azaspiro[4.5]decane hydrochlorideLimited anticancer activityOxygen substitution at spiro center

Q & A

Basic: What are the common synthetic routes for Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate hydrochloride?

The compound is typically synthesized via cyclization of spirocyclic precursors followed by esterification. A validated method involves reacting tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under acidic conditions to form the spirocyclic core, followed by esterification with methyl chloroformate and subsequent HCl salt formation . Key considerations include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Yield optimization : Typical yields range from 65% (crude) to 92% after purification .

Advanced: How can conflicting biological activity data for this compound be rationalized across studies?

Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. antimicrobial effects) often arise from structural analogs or experimental variables:

  • Structural specificity : Substitution of sulfur (thia) versus oxygen (oxa) in the spiro ring alters electron density, impacting enzyme binding (e.g., carbonic anhydrase inhibition in vs. serotonin receptor modulation in ) .
  • Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or cell lines (e.g., Staphylococcus aureus MIC: 0.03–0.25 µg/mL in vs. weaker activity in other studies) .
  • Data normalization : Always compare activity using standardized protocols (e.g., IC₅₀ vs. MIC).

Basic: What spectroscopic methods are recommended for structural characterization?

  • 1H/13C NMR : Key signals include the methyl ester (δ ~3.7 ppm for –OCH₃) and spirocyclic protons (δ ~2.5–4.5 ppm for –S– and –N– groups) .
  • LCMS : Expected [M+H]⁺ at m/z 220.2 for the free base and [M-Cl]⁺ at m/z 202.2 for the hydrochloride .
  • X-ray crystallography : Use SHELXL for refinement; typical metrics: R₁ < 0.05, wR₂ < 0.15 .

Advanced: How can crystallographic data resolve conformational ambiguities in the spirocyclic core?

The spiro ring’s puckering can be analyzed using Cremer-Pople coordinates (e.g., amplitude q₂ and phase φ for six-membered rings) . For example:

ParameterValue (Å/°)Significance
q₂0.45Puckering amplitude
φ120°Chair-like conformation
Software like ORTEP-3 or WinGX enables visualization of non-planar distortions critical for understanding steric interactions in enzyme binding .

Basic: What are the documented biological activities of this compound?

  • Antimicrobial : MIC values against S. aureus (0.03–0.25 µg/mL) and E. coli (1–4 µg/mL) .
  • Neuropharmacological : Serotonin receptor modulation (EC₅₀ ~50 nM in vitro) .
  • Enzyme inhibition : Carbonic anhydrase IX (IC₅₀ ~150 nM) .

Advanced: What strategies optimize synthetic yield while minimizing byproducts?

  • Temperature control : Maintain 0–5°C during HCl salt precipitation to avoid hydrolysis .
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate sulfoxide byproducts .
  • Scale-up considerations : Replace LiAlH₄ with NaBH₄ for safer reduction at >10 g scale .

Basic: How does this compound compare to structurally related spirocycles?

CompoundStructural DifferenceKey Activity
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid HClOxygen replaces sulfurModerate enzyme inhibition
2,7-Diazaspiro[4.5]decaneAdditional nitrogenLimited anticancer activity
Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylateOxa vs. thia, ester positionEnhanced CNS penetration

Advanced: How to validate target engagement in enzyme inhibition assays?

  • Isothermal titration calorimetry (ITC) : Measure binding affinity (ΔG, ΔH) with purified carbonic anhydrase .
  • Crystallography : Co-crystallize the compound with the enzyme (e.g., PDB ID 6XYZ) to confirm active-site interactions .
  • SAR studies : Modify the carboxylate group to methylamide; loss of activity confirms critical H-bonding role .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles (amine/hydrochloride irritancy) .
  • Waste disposal : Neutralize with 1M NaOH before incineration .
  • In vitro use only : Not FDA-approved; avoid in vivo testing without institutional approval .

Advanced: How to address low reproducibility in antimicrobial assays?

  • Strain validation : Use ATCC strains with documented antibiotic resistance profiles .
  • Solvent controls : Limit DMSO to <1% v/v to avoid cytotoxicity artifacts .
  • Check sulfone oxidation : LCMS monitoring for 8-thia → 8-sulfone conversion, which reduces activity .

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